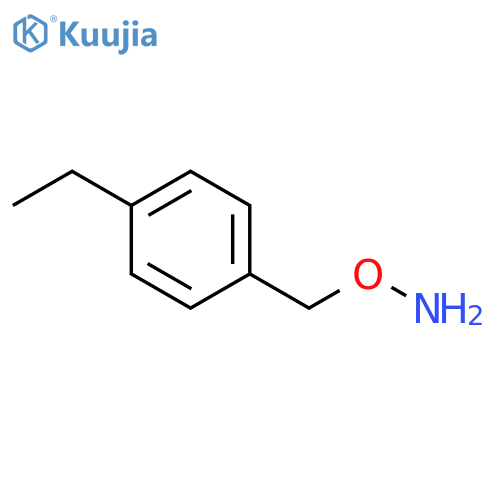

Cas no 803636-77-3 (O-(4-ethylphenyl)methylhydroxylamine)

803636-77-3 structure

商品名:O-(4-ethylphenyl)methylhydroxylamine

O-(4-ethylphenyl)methylhydroxylamine 化学的及び物理的性質

名前と識別子

-

- Hydroxylamine, O-[(4-ethylphenyl)methyl]-

- o-(4-Ethylbenzyl)hydroxylamine

- O-(4-ethylphenyl)methylhydroxylamine

-

- インチ: 1S/C9H13NO/c1-2-8-3-5-9(6-4-8)7-11-10/h3-6H,2,7,10H2,1H3

- InChIKey: AGWWRHYKWMCURI-UHFFFAOYSA-N

- ほほえんだ: NOCC1=CC=C(CC)C=C1

O-(4-ethylphenyl)methylhydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357708-250mg |

o-(4-Ethylbenzyl)hydroxylamine |

803636-77-3 | 98% | 250mg |

¥22680.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357708-100mg |

o-(4-Ethylbenzyl)hydroxylamine |

803636-77-3 | 98% | 100mg |

¥17366.00 | 2024-07-28 | |

| Enamine | EN300-1837447-0.1g |

O-[(4-ethylphenyl)methyl]hydroxylamine |

803636-77-3 | 0.1g |

$615.0 | 2023-09-19 | ||

| Enamine | EN300-1837447-10g |

O-[(4-ethylphenyl)methyl]hydroxylamine |

803636-77-3 | 10g |

$3007.0 | 2023-09-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357708-500mg |

o-(4-Ethylbenzyl)hydroxylamine |

803636-77-3 | 98% | 500mg |

¥22094.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357708-1g |

o-(4-Ethylbenzyl)hydroxylamine |

803636-77-3 | 98% | 1g |

¥19742.00 | 2024-07-28 | |

| Enamine | EN300-1837447-10.0g |

O-[(4-ethylphenyl)methyl]hydroxylamine |

803636-77-3 | 10g |

$3929.0 | 2023-06-03 | ||

| Enamine | EN300-1837447-0.05g |

O-[(4-ethylphenyl)methyl]hydroxylamine |

803636-77-3 | 0.05g |

$587.0 | 2023-09-19 | ||

| Enamine | EN300-1837447-5.0g |

O-[(4-ethylphenyl)methyl]hydroxylamine |

803636-77-3 | 5g |

$2650.0 | 2023-06-03 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357708-50mg |

o-(4-Ethylbenzyl)hydroxylamine |

803636-77-3 | 98% | 50mg |

¥19353.00 | 2024-07-28 |

O-(4-ethylphenyl)methylhydroxylamine 関連文献

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

803636-77-3 (O-(4-ethylphenyl)methylhydroxylamine) 関連製品

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量